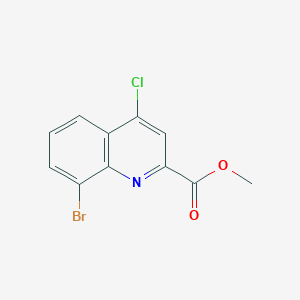
Methyl 8-bromo-4-chloroquinoline-2-carboxylate
Übersicht
Beschreibung
“Methyl 8-bromo-4-chloroquinoline-2-carboxylate” is a synthetic compound with a chemical formula of C11H7BrClNO2 . It is an important intermediate in the synthesis of various organic compounds, including biologically active molecules.
Molecular Structure Analysis
The molecular structure of “Methyl 8-bromo-4-chloroquinoline-2-carboxylate” can be represented by the InChI code:1S/C11H7BrClNO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3 . The molecular weight of the compound is 300.54 . Physical And Chemical Properties Analysis
“Methyl 8-bromo-4-chloroquinoline-2-carboxylate” is a powder with a molecular weight of 300.54 . It has a storage temperature of 2-8°C . Other physical and chemical properties include a molar refractivity of 66.54 cm^3, a molar volume of 182.8 cm^3, a polarizability of 26.38×10^-24 cm^3, a surface tension of 54.4 dyne/cm, a density of 1.644 g/cm^3, a flash point of 189.3 °C, an enthalpy of vaporization of 63.87 kJ/mol, a boiling point of 389.4 °C at 760 mmHg, and a vapour pressure of 2.86E-06 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Group
- Photolabile Protecting Group for Carboxylic Acids : A study by Fedoryak and Dore (2002) describes the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ shows greater single-photon quantum efficiency than other esters and has sensitivity to multiphoton-induced photolysis for in vivo use, making it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).
Synthesis and Modification
- Bifunctional Derivatives Synthesis : Gracheva, Kovel'man, and Tochilkin (1982) synthesized derivatives of 8-methylquinoline-5-carboxylic acid. They converted these derivatives into 8-bromomethyl derivatives for further chemical modifications, demonstrating the versatility of quinoline derivatives in chemical synthesis (Gracheva, Kovel'man, & Tochilkin, 1982).
Cytotoxicity Studies
- Cancer Cell Growth Inhibition : Mphahlele, Maluleka, Makhafola, and Mabeta (2014) researched novel Polycarbo-Substituted Alkyl (Thieno[3,2-c]quinoline)-2-Carboxylates. Their study showed that these compounds inhibited cancer cell growth in a dose- and time-dependent manner, suggesting potential applications in cancer therapy (Mphahlele, Maluleka, Makhafola, & Mabeta, 2014).
Antibacterial Agents
- Potential Antibacterial Agents : A study by Balaji, Rajesh, Ali, and Vijayakumar (2013) explored ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives. These compounds showed moderate antibacterial activity against various bacteria, indicating their potential use as antibacterial agents (Balaji, Rajesh, Ali, & Vijayakumar, 2013).
Optoelectronic Properties
- Optoelectronic and Charge Transport Properties : A study by Irfan et al. (2020) focused on hydroquinoline derivatives, including chlorophenyl and bromophenyl variants. They evaluated these compounds for structural, electronic, optical, and charge transport properties, highlighting their potential as efficient multifunctional materials (Irfan et al., 2020).
Metal Complexes
- Synthesis of Metal Complexes : Patel and Patel (2017) synthesized a novel ligand and its metal complexes with various divalent transition metals. The study emphasizes the pharmacological importance of 8-hydroxyquinolines and their potential applications in medicine (Patel & Patel, 2017).
Safety And Hazards
“Methyl 8-bromo-4-chloroquinoline-2-carboxylate” has a GHS06 hazard symbol . The compound is dangerous if ingested (H301) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301+P310+P330) . It can cause severe eye and skin irritation upon direct contact.
Eigenschaften
IUPAC Name |
methyl 8-bromo-4-chloroquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNWDAGFVWSOAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2Br)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674815 | |
| Record name | Methyl 8-bromo-4-chloroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-bromo-4-chloroquinoline-2-carboxylate | |
CAS RN |
1072944-68-3 | |
| Record name | Methyl 8-bromo-4-chloroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





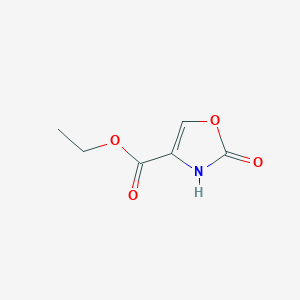
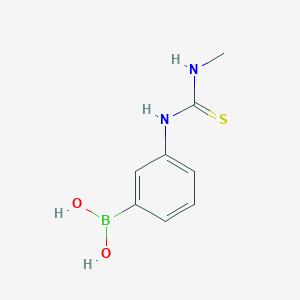

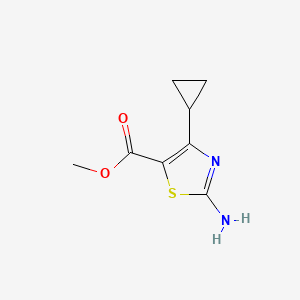


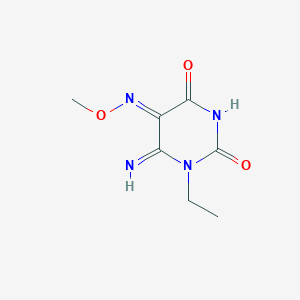
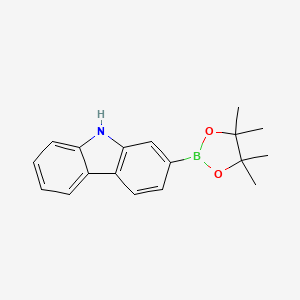
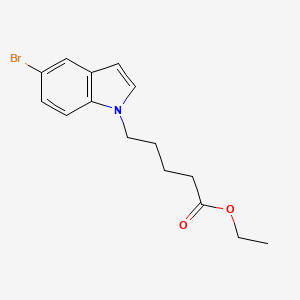
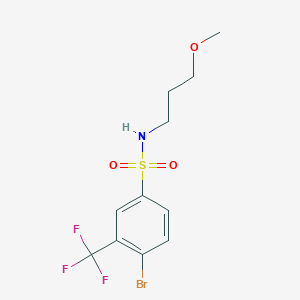
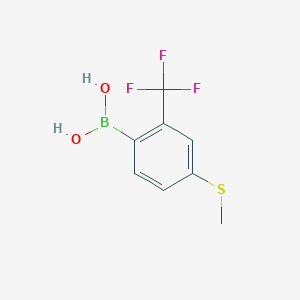
![Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1421222.png)